Product packaging for 5-bromo-2-isopropylpyridazin-3(2H)-one(Cat. No.:CAS No. 1935358-01-2)

5-bromo-2-isopropylpyridazin-3(2H)-one

Cat. No.: B2677945
CAS No.: 1935358-01-2
M. Wt: 217.066
InChI Key: XIWLRCRYLCGSOC-UHFFFAOYSA-N
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Description

Significance of Pyridazinone Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the pyridazinone scaffold holds a place of particular importance. researchgate.netnih.gov Known as a "privileged scaffold," the pyridazin-3(2H)-one core is a recurring motif in a multitude of compounds exhibiting a wide array of pharmacological effects. nih.gov The versatility of this scaffold allows for substitutions at various positions, leading to a diverse chemical space for drug discovery and development. nih.gov

The significance of the pyridazinone skeleton is underscored by its presence in numerous molecules with pronounced biological activities. nih.gov Researchers have successfully synthesized pyridazinone derivatives demonstrating properties such as:

Anticancer researchgate.netnih.gov

Anti-inflammatory researchgate.netnih.gov

Analgesic researchgate.net

Antimicrobial researchgate.netnih.gov

Antihypertensive researchgate.netnih.gov

Anticonvulsant researchgate.netnih.gov

The broad spectrum of activity has made the chemistry of pyridazinones a compelling and active area of study for several decades, solidifying its status as a foundational element for the creation of potential new therapeutic agents. researchgate.net

Overview of Brominated Heterocycles in Organic Synthesis

The introduction of a bromine atom to a heterocyclic ring is a pivotal strategy in synthetic organic chemistry. researchgate.netresearchgate.net Brominated heterocycles are highly valued as versatile intermediates, primarily due to the unique reactivity of the carbon-bromine bond. researchgate.net The bromine atom serves as an effective "chemical handle," facilitating a range of subsequent chemical transformations. researchgate.net

Two of the most significant applications of brominated heterocycles are in:

Cross-coupling reactions: Aryl and heteroaryl bromides are excellent precursors for widely used palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings. researchgate.netnih.gov These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures from simpler building blocks. researchgate.net

Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for its displacement by a variety of nucleophiles. researchgate.net This provides a direct route to introduce new functional groups and further elaborate the heterocyclic scaffold.

This utility makes the synthesis of brominated heterocycles an important transformation for creating libraries of compounds for applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.net

Research Context of 5-Bromo-2-isopropylpyridazin-3(2H)-one within Pyridazinone Literature

Within the extensive body of pyridazinone research, specific compounds are often designed and synthesized as building blocks for more complex target molecules. This compound is situated in this context as a functionalized intermediate. Its structure combines the biologically relevant pyridazinone core with a strategically placed bromine atom, rendering it a valuable precursor for synthetic elaboration.

The research utility of this compound is derived from its key structural features:

The pyridazinone ring , which provides the foundational scaffold associated with diverse bioactivities.

The bromine atom at the 5-position , which activates the molecule for further chemical modification through reactions like those mentioned previously (cross-coupling and nucleophilic substitution). researchgate.net

The isopropyl group at the 2-position (on the nitrogen atom), which provides steric bulk and influences the compound's solubility and electronic properties.

While extensive studies detailing the specific applications of this compound are not widely published, its role can be inferred from the reactivity of analogous compounds. For instance, other 5-halo-pyridazinones are frequently used in palladium-catalyzed reactions to introduce new substituents at the 5-position. researchgate.net Therefore, this compound is best understood as a versatile synthetic intermediate, designed for use in the construction of more elaborate pyridazinone derivatives for screening in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrN2O B2677945 5-bromo-2-isopropylpyridazin-3(2H)-one CAS No. 1935358-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-propan-2-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-5(2)10-7(11)3-6(8)4-9-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWLRCRYLCGSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Isopropylpyridazin 3 2h One and Analogues

Retrosynthetic Analysis of 5-Bromo-2-isopropylpyridazin-3(2H)-one

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the analysis reveals several potential disconnection points.

The most apparent disconnections are the C-Br bond and the N-isopropyl bond. Cleaving the N-isopropyl bond via a functional group interconversion (FGI) and a C-N disconnection leads to 5-bromopyridazin-3(2H)-one and an isopropyl electrophile (e.g., 2-bromopropane). This suggests a final-stage N-alkylation step.

A subsequent disconnection of the C-Br bond on 5-bromopyridazin-3(2H)-one through another FGI points to the parent pyridazin-3(2H)-one ring. This implies that bromination could be performed on the pre-formed heterocyclic core.

Breaking down the pyridazinone ring itself typically involves a C-N and C=O disconnection, leading back to a γ-keto acid precursor, such as 4-oxopentanoic acid (levulinic acid) or a related dicarbonyl compound, and isopropylhydrazine. The reaction between a γ-keto acid and a hydrazine (B178648) is a classical and fundamental method for forming the dihydropyridazinone ring, which can then be oxidized or inherently form the unsaturated pyridazinone depending on the precursors and conditions.

This analysis suggests a plausible forward synthesis commencing with the condensation of a suitable dicarbonyl species with isopropylhydrazine to form the N-isopropylpyridazinone core, followed by a regioselective bromination at the C5 position. Alternatively, the parent pyridazinone can be synthesized first, followed by bromination and then N-alkylation.

Development of Novel Synthetic Pathways

Conventional methods for synthesizing pyridazinone derivatives often rely on a stepwise assembly of the heterocyclic core followed by functionalization. A common and foundational approach begins with the cyclocondensation of γ-keto acids with hydrazine derivatives.

For instance, the synthesis can be initiated by reacting a γ-keto acid like mucochloric or mucobromic acid with isopropylhydrazine. This reaction typically proceeds by heating the reactants in a suitable solvent such as ethanol or acetic acid to yield the corresponding 4,5-dihalopyridazin-3(2H)-one. Subsequent selective dehalogenation at one position can provide access to the 5-bromo derivative.

Another well-established route involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640) to produce a benzoyl propanoic acid derivative. researchgate.net This intermediate can then be cyclized with a hydrazine to form a 4,5-dihydropyridazinone, which is subsequently dehydrogenated, often using bromine in acetic acid, to yield the aromatic pyridazinone core. scispace.com

Table 1: Overview of Conventional Synthesis Steps for Pyridazinones

Step Reaction Type Reactants Typical Conditions Product Type
1 Cyclocondensation γ-Keto Acid, Hydrazine Hydrate (B1144303) Reflux in Ethanol/Acetic Acid Dihydropyridazinone
2 Dehydrogenation Dihydropyridazinone, Bromine Acetic Acid Pyridazinone
3 Halogenation Pyridazinone, Brominating Agent Varies (e.g., Br₂, POBr₃) Halopyridazinone

Multicomponent reactions (MCRs) offer a more efficient alternative to traditional linear syntheses by combining three or more reactants in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govbeilstein-journals.org Several MCRs have been developed for the synthesis of pyridazinone and related phthalazinone cores.

One such approach involves the reaction of arenes, cyclic anhydrides (like succinic or phthalic anhydride), and a hydrazine derivative. researchgate.nettandfonline.com These reactions can be promoted by ultrasound and facilitated by a recyclable catalyst, such as an ionic liquid combined with AlCl₃, to produce high yields in short reaction times. researchgate.net The use of heterogeneous acid catalysts has also been reported, allowing for easy separation and recycling of the catalyst and often proceeding in environmentally benign solvents like water. tandfonline.com

A copper-catalyzed multicomponent cyclization has also been described, combining aldehydes, hydrazines, and alkynyl esters to regioselectively produce six-membered pyridazinones. nih.gov This method avoids the formation of isomeric five-membered pyrazole rings.

Table 2: Examples of Multicomponent Reactions for Pyridazinone Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Reference
Arene Cyclic Anhydride Phenylhydrazine Fe₃O₄@SiO₂@L-proline, Water, rt Pyridazinone derivative tandfonline.com
Aldehyde Hydrazine Alkynyl ester Copper(I) Pyridazinone derivative nih.gov

MCRs represent a significant advancement, aligning with the principles of green chemistry by improving step economy, reducing waste, and saving time and energy. nih.gov

Regioselective Bromination Strategies for Pyridazinone Cores

The introduction of a bromine atom at a specific position on the pyridazinone ring is a critical step in the synthesis of the target compound. The regioselectivity of electrophilic aromatic bromination can be influenced by the substituents already present on the ring and the choice of brominating agent and reaction conditions. mdpi.com

For pyridazinone cores, direct bromination using molecular bromine (Br₂) in a solvent like acetic acid is a common method. scispace.com However, this can sometimes lead to a mixture of products or over-bromination. Other reagents like N-bromosuccinimide (NBS) are often employed for more controlled and selective brominations. mdpi.com

For fused pyridine systems, which share electronic similarities, methods using a combination of p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as a nucleophilic bromide source have been shown to achieve high regioselectivity under mild conditions, avoiding harsh reagents like POBr₃. tcichemicals.com A similar strategy using tetrabutylammonium tribromide (TBATB) has been noted for its efficiency and high selectivity in brominating other nitrogen heterocycles. nih.gov

Furthermore, functionalization of brominated pyridazinones can be achieved through bromine-magnesium exchange reactions. Using specific Grignard reagents can allow for a selective exchange at the C5 position, creating a nucleophilic center that can be quenched with various electrophiles to introduce new functional groups. acs.orgnih.gov

Introduction of Isopropyl Moiety via N-Alkylation or Related Functionalization

The final key structural feature of the target molecule is the N-isopropyl group. This is typically introduced via N-alkylation of a pyridazinone precursor. The reaction involves treating the pyridazinone, which possesses an acidic N-H bond, with a suitable base to form the corresponding anion, followed by reaction with an isopropyl electrophile such as 2-bromopropane (B125204) or isopropyl tosylate. wisdomlib.org

The choice of base and solvent is critical to the success and selectivity of the alkylation. Common conditions include using potassium carbonate (K₂CO₃) or sodium hydride (NaH) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF). fabad.org.trnih.gov

A potential complication in the alkylation of pyridazinones is the competing O-alkylation, as the molecule exists in a lactam-lactim tautomeric equilibrium. The pyridazinone anion is ambident, possessing nucleophilic character on both the nitrogen and oxygen atoms. It has been observed that alkylation of the alkali salt of similar 2-pyridone systems in DMF predominantly occurs at the nitrogen atom. nih.gov However, reaction conditions must be carefully optimized to favor the desired N-alkylation product over the O-alkylated isomer.

Catalytic Approaches in Pyridazinone Synthesis

Catalysis plays an increasingly vital role in the synthesis of pyridazinones, offering enhanced efficiency, selectivity, and sustainability.

Acid Catalysis: Brønsted and Lewis acids are frequently used to catalyze the initial cyclocondensation step in pyridazinone synthesis. Heterogeneous acid catalysts, such as L-proline functionalized silica (B1680970), provide advantages in terms of catalyst recovery and reuse. tandfonline.com

Metal Catalysis:

Copper Catalysis: Copper(I) catalysts have proven effective in multicomponent reactions for assembling the pyridazinone ring from aldehydes, hydrazines, and alkynyl esters. nih.gov

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are powerful tools for the functionalization of halopyridazinones. scispace.com These reactions allow for the introduction of various carbon and heteroatom substituents onto the pyridazinone core, enabling the synthesis of a diverse library of analogues.

Ruthenium and Other Metals: Ruthenium and palladium catalysts have also been employed in pyridazine (B1198779) synthesis starting from reactants like alkyne diols or internal alkynes. liberty.edu

These catalytic methods provide access to complex pyridazinone structures that would be difficult to obtain through traditional synthetic routes, highlighting the importance of catalysis in modern heterocyclic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly effective for modifying halogenated pyridazinones. scispace.com The bromine atom at the C5 position of this compound serves as an excellent handle for such transformations.

The Suzuki-Miyaura reaction, in particular, is one of the most widely used palladium-catalyzed methods for creating C-C bonds by coupling an organohalide with an organoboron compound. nih.gov In the context of this compound, this reaction would involve the coupling of the pyridazinone with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. This versatility allows for the synthesis of a wide array of 5-aryl, 5-heteroaryl, or 5-vinyl pyridazinone analogues.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the bromopyridazinone, inserting itself into the carbon-bromine bond to form a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires activation of the organoboron species by a base.

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura reaction and can significantly impact the yield and purity of the product. Phosphine ligands are commonly employed to stabilize the palladium catalyst and facilitate the reaction steps.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Heterocyclic Halides

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄-Na₂CO₃DME/Ethanol/Water80Varies researchgate.net
PdCl₂(dppf)dppfK₂CO₃Toluene/Water100Good to Excellent researchgate.net
Pd(OAc)₂SPhosK₃PO₄Dioxane/Water110High nih.gov

This table presents typical conditions used for Suzuki-Miyaura reactions on various heterocyclic systems, which are applicable to bromopyridazinone substrates.

Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals are instrumental in the synthesis and functionalization of pyridazinone rings. These alternative methods can offer different reactivity, selectivity, or be more cost-effective.

Copper-Catalyzed Reactions: Copper catalysts are often used for C-N, C-O, and C-S bond formation (Ullmann-type couplings). For instance, a copper-catalyzed reaction could be employed to couple this compound with amines, alcohols, or thiols to generate 5-amino, 5-alkoxy, or 5-thioether pyridazinone derivatives, respectively. Copper catalysis is also utilized in cyclization reactions to form the pyridazinone ring itself from appropriate precursors. organic-chemistry.org For example, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in C-H activation and annulation reactions. mdpi.com While not a direct functionalization of the bromo-substituent, Rh(III)-catalyzed annulation of pyridazinones with alkynes or allenes can be used to construct fused heterocyclic systems, demonstrating a powerful method for building molecular complexity from a pyridazinone scaffold. mdpi.com

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of pyridazinones aims to reduce the environmental impact of chemical processes. This involves using safer solvents, reducing waste, improving energy efficiency, and utilizing catalytic rather than stoichiometric reagents.

Key green chemistry strategies applicable to pyridazinone synthesis include:

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which reduces the number of synthetic steps, minimizes waste, and saves time and energy. tandfonline.com The synthesis of pyridazinone cores can be achieved through MCRs, for example, by reacting arenes, cyclic anhydrides, and hydrazine derivatives in one pot. scispace.com

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or ionic liquids. Ultrasound-promoted synthesis in the presence of recyclable catalysts is another green approach. scispace.com

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, is a cornerstone of green chemistry. For instance, L-proline functionalized nanomagnetic catalysts have been used for the multicomponent synthesis of pyridazinones, allowing for easy separation and reuse of the catalyst. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. This technique is well-suited for many heterocyclic syntheses, including those of pyridazinones.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential to maximize product yield and purity while minimizing reaction time and side product formation. For the synthesis of this compound and its analogues, several parameters must be systematically investigated.

In the case of palladium-catalyzed cross-coupling reactions, key variables for optimization include:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand can dramatically affect reaction efficiency. Bulky, electron-rich ligands often improve the rate of oxidative addition and reductive elimination.

Base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are critical, particularly for the transmetalation step in Suzuki-Miyaura couplings.

Solvent: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. Mixtures of organic solvents like dioxane or toluene with water are common.

Temperature and Reaction Time: These parameters must be balanced to ensure complete reaction without causing decomposition of reactants or products.

A systematic approach, often employing Design of Experiments (DoE), can efficiently identify the optimal combination of these factors. For instance, an optimization study for a related pyridazinone synthesis might explore various catalysts, solvents, and bases to improve the yield from an initial low percentage to over 80%. nih.gov

Table 2: Example of Reaction Optimization Parameters

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene10045
2Pd(dppf)Cl₂ (5)Na₂CO₃ (2)Toluene10068
3Pd(dppf)Cl₂ (5)K₃PO₄ (3)Toluene10082
4Pd(dppf)Cl₂ (5)K₃PO₄ (3)Dioxane10085

This hypothetical table illustrates how systematic variation of reaction components can lead to improved yields in a cross-coupling reaction.

Scalability Considerations for Research Applications

Scaling up a synthetic route from milligram to multigram quantities for research purposes presents several challenges that must be addressed. While a reaction may be high-yielding at a small scale, issues related to cost, safety, reaction control, and purification can arise during scale-up. researchgate.net

Key considerations for the scalability of pyridazinone synthesis include:

Cost of Reagents: The cost of starting materials, catalysts (especially palladium-based ones), and solvents can become prohibitive at a larger scale. For instance, developing ligand-free catalytic systems or using more abundant transition metals like copper or iron can be a cost-effective strategy.

Reaction Exotherms: Many reactions are exothermic, and the heat generated may be difficult to dissipate in a large reaction vessel, potentially leading to runaway reactions or product degradation. Careful control of addition rates and efficient cooling are necessary.

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors, which can affect reaction rates and selectivity.

Work-up and Purification: Procedures that are simple on a small scale, such as extraction and column chromatography, can be cumbersome and time-consuming on a larger scale. Crystallization is often the preferred method for purification in scaled-up processes.

A study on the multicomponent synthesis of pyridazinones demonstrated the practicality of their methodology by performing a gram-scale reaction, which achieved a high yield, indicating its suitability for larger-scale preparations. tandfonline.com This highlights the importance of developing robust and efficient reactions from the outset if scalability is a potential future requirement. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 2 Isopropylpyridazin 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of 5-bromo-2-isopropylpyridazin-3(2H)-one in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon signals is possible.

The ¹H NMR spectrum provides critical information about the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The isopropyl group is expected to show a characteristic septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The pyridazinone ring protons are anticipated to appear as distinct signals in the aromatic region, with their chemical shifts influenced by the bromine atom and the carbonyl group.

Detailed analysis would typically reveal the precise chemical shifts (in ppm), the multiplicity of each signal (e.g., singlet, doublet, septet), and the coupling constants (J-values in Hz) which describe the interaction between neighboring protons.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
Value Septet 1H -CH(CH₃)₂
Value Doublet 6H -CH(CH ₃)₂
Value Doublet 1H Ring Proton
Value Doublet 1H Ring Proton

Note: This table is populated with placeholder values as specific experimental data was not found in public literature.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum would display signals for the carbonyl carbon, the olefinic carbons of the pyridazinone ring (one of which is directly attached to the bromine), and the carbons of the isopropyl group. The chemical shift of the carbon bonded to bromine is expected to be significantly affected by the halogen's electronegativity.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
Value C=O
Value C-Br
Value Ring Carbon
Value Ring Carbon
Value C H(CH₃)₂
Value -CH(C H₃)₂

Note: This table is populated with placeholder values as specific experimental data was not found in public literature.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity within spin systems. For instance, a cross-peak between the isopropyl methine septet and the methyl doublet would confirm their direct connection.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the different fragments of the molecule, for example, by showing a correlation from the isopropyl methine proton to the nitrogen-adjacent ring carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between protons, which helps in determining the three-dimensional structure and conformation of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

IR spectroscopy is utilized to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. Key absorptions for this compound would include a strong band for the carbonyl (C=O) stretch, typically in the region of 1650-1700 cm⁻¹. Other significant peaks would correspond to C-H stretching vibrations of the isopropyl group and the aromatic ring, C=C and C-N stretching of the pyridazinone ring, and the C-Br stretching vibration at lower frequencies.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
~2970-2850 C-H stretch (isopropyl)
~1680 C=O stretch (amide)
~1600-1450 C=C/C=N stretch (ring)
~1470-1370 C-H bend (isopropyl)
~600-500 C-Br stretch

Note: This table represents expected regions for these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Conjugated systems, such as the pyridazinone ring, absorb UV or visible light to promote electrons to higher energy orbitals. The spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions associated with the conjugated heterocyclic system. The exact position and intensity of these bands are influenced by the substituents on the ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to determine the precise mass of the parent ion, which allows for the unambiguous confirmation of the molecular formula. For this compound (C₇H₉BrN₂O), the presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The high-resolution measurement of the molecular ion peak would provide a mass value accurate to several decimal places, matching the calculated exact mass and confirming the elemental composition.

Table 4: List of Compounds Mentioned

Compound Name

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

As of this review, a search of publicly available crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. Were such a study to be performed, it would provide unequivocal confirmation of the pyridazinone ring's geometry, the conformation of the isopropyl group, and the precise lengths of the C-Br, C-N, C=O, and other key bonds. This data is crucial for understanding intermolecular interactions, such as hydrogen bonding or stacking, which dictate the crystal packing arrangement. excillum.comazolifesciences.com

The table below illustrates the typical parameters that would be determined from a successful SCXRD analysis of the title compound.

Table 1: Hypothetical Crystallographic Data Table for this compound This table presents representative data that would be obtained from a single-crystal X-ray diffraction analysis. The values are for illustrative purposes only.

ParameterExample ValueDescription
Chemical FormulaC₇H₉BrN₂OThe elemental composition of the molecule.
Formula Weight217.07 g/mol The mass of one mole of the compound.
Crystal SystemMonoclinicA crystal system described by three unequal axes with one oblique intersection.
Space GroupP2₁/cA common space group for organic molecules, indicating specific symmetry elements within the unit cell.
a, b, c (Å)a=8.5, b=10.2, c=9.8The dimensions of the unit cell along the x, y, and z axes.
α, β, γ (°)α=90, β=105.5, γ=90The angles between the unit cell axes.
Volume (ų)819.5The total volume of a single unit cell.
Z4The number of molecules per unit cell.
Density (calculated)1.758 g/cm³The theoretical density of the crystal.
R-factor< 0.05An indicator of the agreement between the crystallographic model and the experimental X-ray data.

Chiral Analysis Methods (if applicable to specific stereoisomers or synthetic intermediates)

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. libretexts.org The compound this compound is itself an achiral molecule as it does not possess a stereocenter. However, chiral analysis becomes highly relevant if chiral centers are introduced during its synthesis or in the creation of derivatives. globalresearchonline.netnih.gov For instance, synthetic intermediates or related pyridazinone analogues could possess stereogenic centers, necessitating methods to separate and identify the enantiomers. nih.govnih.gov

One of the most powerful and widely used techniques for chiral analysis is chiral High-Performance Liquid Chromatography (HPLC) . phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic mixture, leading to different retention times and thus their separation. nih.govnih.gov Polysaccharide-based columns are common CSPs used for separating a wide range of chiral compounds, including pyridazinone derivatives. phenomenex.comnih.gov

Should a synthetic pathway to this compound proceed through a chiral intermediate, chiral HPLC would be essential for:

Monitoring Enantiomeric Purity: Ensuring that a desired enantiomer is being produced selectively.

Preparative Separation: Isolating pure enantiomers from a racemic mixture for further reaction or biological testing. nih.gov

Configuration Assignment: In some cases, the elution order on a specific CSP can be correlated with the absolute configuration of the enantiomers, especially when compared with standards of known configuration. nih.gov

Other chiral analysis methods that could be applicable to chiral intermediates or derivatives include:

Indirect HPLC Separation: In this approach, the racemic mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. wikipedia.orgchiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. mdpi.com

Optical Rotation: This technique measures the rotation of plane-polarized light by a solution of a chiral compound. While it confirms the presence of chirality and can be used to determine enantiomeric excess, it does not separate the enantiomers.

Computational Tools for Spectroscopic Data Interpretation and Prediction

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights that complement experimental data. mdpi.com Density Functional Theory (DFT) is a particularly prominent method used to predict a wide range of molecular properties, including the spectroscopic signatures of molecules like this compound. nih.govscirp.org By calculating the electronic structure of a molecule, DFT can accurately predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). nih.govacs.org

For predicting NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework. dntb.gov.ua Calculations using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p) or 6-31G, have been shown to provide theoretical chemical shifts that correlate well with experimental values for various organic and heterocyclic molecules. researchgate.netrsc.orginpressco.com Such predictions are invaluable for assigning complex spectra, distinguishing between potential isomers, and understanding how electronic structure influences shielding environments. mdpi.com

Similarly, DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies, once properly scaled to account for systematic errors, can be matched to experimental IR and Raman spectra. This allows for a detailed assignment of vibrational modes to specific molecular motions, such as C=O stretching, C-H bending, or ring deformations.

The table below outlines how computational tools can be applied to predict the spectroscopic properties of this compound.

Table 2: Application of Computational Tools for Spectroscopic Prediction

Spectroscopic TechniqueComputational MethodPredicted ParametersUtility in Structural Elucidation
¹H & ¹³C NMR DFT (e.g., B3LYP/6-31G) with GIAOChemical shifts (δ) for each unique proton and carbon atom.Aids in the assignment of experimental NMR signals. Helps to confirm the connectivity and chemical environment of atoms. nih.govrsc.org
Infrared (IR) DFT (e.g., B3LYP/6-311++G(d,p))Vibrational frequencies (cm⁻¹) and corresponding intensities for each vibrational mode.Allows for the assignment of absorption bands to specific functional groups and molecular motions (e.g., C=O stretch, C-Br stretch). researchgate.net
UV-Visible TD-DFT (Time-Dependent DFT)Electronic transition energies (λₘₐₓ) and oscillator strengths.Predicts the wavelengths of maximum absorption, helping to interpret the electronic structure and chromophores within the molecule.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Isopropylpyridazin 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular systems. These methods are employed to predict molecular geometries, energy levels, and electron distribution, which are crucial for understanding the stability and reactivity of 5-bromo-2-isopropylpyridazin-3(2H)-one.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. nih.govresearchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for studying molecules of moderate size like this compound. DFT studies provide comprehensive information on the molecule's electronic and geometric properties.

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the lowest energy state on the potential energy surface. nih.gov For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. Theoretical calculations using DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are employed to achieve a precise and stable geometric configuration. nih.govnih.gov The resulting optimized structure is crucial for subsequent calculations of other molecular properties.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) (Note: As specific experimental or published theoretical data for this exact compound is not available, this table is a representative example of parameters that would be calculated.)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.895
N-N1.380
C=O1.230
C-N (ring)1.390
C-C (ring)1.450
N-C (isopropyl)1.480
C-N-N118.5
N-N-C(isopropyl)120.0
Br-C-C119.5

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

The energies of these orbitals provide insights into the molecule's electronic transitions and its ability to engage in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the pyridazinone ring and the bromine atom, while the LUMO would be distributed over the electron-deficient areas.

Table 2: Calculated Frontier Molecular Orbital Properties for this compound (Note: The values below are illustrative for a typical molecule of this class, derived from DFT calculations.)

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.20
Energy Gap (ΔE)5.65

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govscispace.com The MEP map is plotted on the molecule's electron density surface, using a color-coded scale to represent different electrostatic potential values. chemrxiv.org Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas), prone to nucleophilic attack. researchgate.net Green and yellow areas represent neutral or slightly negative/positive potentials.

For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic interaction. The area around the hydrogen atoms of the isopropyl group and potentially the bromine atom would exhibit a more positive potential. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netresearchgate.net It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. rogue-scholar.org NBO analysis is particularly useful for studying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled donor orbital to an empty acceptor orbital. The stabilization energy (E(2)) associated with these interactions is a measure of their strength. ijnc.ir

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N2π(C3-C4)18.5
LP(1) O1π(N1-C6)25.2
π(C4-C5)π(N1-C6)15.8
LP(2) Brσ(C5-C6)5.1

(Note: LP denotes a lone pair, π and σ are bonding orbitals, and π and σ* are antibonding orbitals. E(2) is the stabilization energy.)*

Global and local reactivity descriptors derived from DFT calculations are used to quantify and predict the chemical reactivity of a molecule. mdpi.com Global descriptors, such as chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω), provide a general overview of the molecule's reactivity. Local descriptors, often based on Fukui functions, identify the most reactive sites within the molecule for specific types of reactions (nucleophilic, electrophilic, or radical attack).

These descriptors are calculated using the energies of the HOMO and LUMO. For instance, a higher electrophilicity index indicates a greater capacity to accept electrons.

Table 4: Calculated Global Reactivity Descriptors for this compound (Note: Values are calculated based on the illustrative HOMO/LUMO energies from Table 2.)

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO6.85
Electron Affinity (A)-ELUMO1.20
Chemical Hardness (η)(I - A) / 22.825
Chemical Potential (μ)-(I + A) / 2-4.025
Global Electrophilicity (ω)μ2 / 2η2.86
Global Softness (S)1 / 2η0.177

Density Functional Theory (DFT) Studies on Electronic and Geometric Properties

Molecular Dynamics (MD) Simulations

No specific molecular dynamics (MD) simulations for this compound have been reported in the scientific literature.

MD simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the intermolecular interactions within drug-loaded polymeric matrices. kashanu.ac.ir By analyzing the trajectories of molecules, researchers can understand various dynamic processes, such as conformational changes and diffusion. For instance, MD simulations have been used to design and evaluate drug delivery systems by calculating properties like the diffusion coefficient of a drug within a polymer matrix. kashanu.ac.ir

Non-Linear Optical (NLO) Properties

There is no available research on the non-linear optical (NLO) properties of this compound.

NLO materials are of interest for their potential applications in photonic technologies, such as optical switching and data processing. researchgate.net Organic molecules, particularly those with extended π-conjugated systems, often exhibit significant NLO properties. researchgate.net Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate NLO properties like polarizability and hyperpolarizability. These calculations help in understanding the relationship between molecular structure and NLO activity, guiding the design of new materials. researchgate.net

Hydrogen Bonding and Intermolecular Interactions Analysis

A detailed analysis of hydrogen bonding and other intermolecular interactions specific to this compound is not available in published literature.

The study of intermolecular interactions is crucial for understanding the structure and properties of molecular crystals. Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these interactions. This method provides a detailed picture of the molecule's shape and its interactions within a crystalline environment. Furthermore, energy framework calculations can elucidate the different types of energies, such as electrostatic, polarization, dispersion, and repulsion, that contribute to the supramolecular structure of molecules in a crystal. mdpi.com

Solvent Effects on Electronic Structure and Spectra

No studies have been published regarding the effects of solvents on the electronic structure and spectra of this compound.

The surrounding solvent can influence the electronic absorption spectra of a molecule, affecting both the shape and the position of spectral maxima. researchgate.net The photobehavior of a compound can vary significantly depending on the solvent used, leading to different photoproducts. This is often due to the homolytic cleavage of bonds, which can be influenced by the solvent environment. researchgate.net

Correlation of Theoretical Predictions with Experimental Data

There are no published studies that correlate theoretical predictions with experimental data for this compound.

A common practice in computational chemistry is to compare calculated results with experimental data to validate the theoretical models. For example, in the analysis of 5-Bromo-2-Hydroxybenzaldehyde, calculated bond lengths and angles were compared with experimental data, showing a high correlation coefficient. nih.gov Similarly, calculated vibrational frequencies are often compared with experimental FT-IR and FT-Raman spectra to assign vibrational modes. nih.govniscpr.res.in This correlation is essential for ensuring the accuracy and reliability of the computational methods used. nih.gov

Chemical Reactivity and Derivatization of 5 Bromo 2 Isopropylpyridazin 3 2h One

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridazinone Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic and heteroaromatic systems. In this pathway, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and contains electron-withdrawing groups, leading to the substitution of the leaving group. The pyridazinone ring, being electron-poor, is primed for such reactions.

While specific SNAr studies on 5-bromo-2-isopropylpyridazin-3(2H)-one are not extensively documented, the reactivity can be inferred from analogous halogenated pyridines and other electron-deficient heterocycles. researchgate.netnih.gov In these systems, halogens at positions activated by the ring nitrogen atoms and the carbonyl group can be displaced by various nucleophiles. For SNAr to occur at the C5-bromo position, the reaction typically requires strong nucleophiles and sometimes elevated temperatures, as the bromine is not as activated as halogens at the C4 or C6 positions.

Potential nucleophiles for these reactions include alkoxides, thiolates, and amines. For instance, studies on 5-bromo-2-chloro-3-fluoropyridine (B1227324) have shown that different halogens can be selectively substituted depending on the reaction conditions and the nature of the nucleophile. nih.gov Selective substitution of a bromo group is often achieved using palladium catalysis, but direct SNAr is also possible, particularly with soft nucleophiles or under forcing conditions. nih.gov

Table 1: Representative SNAr Reactions on Analogous Bromo-Heterocycles

Substrate Nucleophile Conditions Product Yield (%) Reference
5-Bromo-1,2,3-triazine Phenol K₂CO₃, DMF, 80 °C 5-Phenoxy-1,2,3-triazine Varies nih.gov
5-Bromo-2-chloro-3-fluoropyridine Various Amines Neat, Δ 2-Amino-5-bromo-3-fluoropyridine Varies nih.gov

This table presents data from analogous systems to illustrate the potential scope of SNAr reactions, as direct examples for this compound are not available.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an electron-rich aromatic ring. The pyridazinone ring in this compound is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and the conjugated carbonyl group. This deactivation makes the ring significantly less susceptible to classical EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions.

Further substitution on the ring would require harsh reaction conditions and would likely be unselective. The bromine atom at C5 is a deactivating group but directs incoming electrophiles to the ortho and para positions. However, the strong deactivating effect of the pyridazinone core itself is the dominant factor, rendering further electrophilic substitution challenging. Synthetic strategies typically install substituents like the bromine atom onto a precursor before the pyridazinone ring is formed. For example, the synthesis of related compounds often involves the electrophilic bromination of a pre-formed pyridazinone ring using reagents like N-bromosuccinimide (NBS). mdpi.com

Bromine Reactivity and Palladium-Catalyzed Transformations

The carbon-bromine bond at the 5-position is the most reactive site for derivatization, particularly through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

The C(sp²)-Br bond in this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene. The process involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by olefin insertion and β-hydride elimination. nih.govorganic-chemistry.org This would allow for the introduction of various alkenyl groups at the C5 position of the pyridazinone ring.

Sonogashira Reaction : The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form an aryl-alkyne bond. researchgate.net This reaction is highly efficient for creating C(sp²)-C(sp) bonds and has been widely applied to halogenated heterocycles. vulcanchem.com Copper-free Sonogashira protocols have also been developed to circumvent issues related to the copper co-catalyst. nih.gov

Negishi Reaction : The Negishi coupling pairs the aryl bromide with an organozinc reagent. It is known for its high functional group tolerance and its ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. vulcanchem.com While direct synthesis data for the target compound is limited, the synthesis of an analogous compound, 5-bromo-2-cyclopropylpyridine, was achieved via a Negishi coupling, highlighting the utility of this reaction for functionalizing brominated heterocycles. researchgate.net

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Bromo-Heterocycles

Reaction Type Substrate Coupling Partner Catalyst/Conditions Product Type Yield (%) Reference
Suzuki-Miyaura 5-Bromo-1,2,3-triazine Arylboronic acids Pd(dppf)Cl₂, Ag₂CO₃, MeCN, 80 °C 5-Aryl-1,2,3-triazine Up to 97% nih.gov
Sonogashira 5-Bromoindole Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 5-(Phenylethynyl)indole Varies vulcanchem.com
Buchwald-Hartwig 5-Bromo-2-alkylisoindoline-1,3-dione 2-Bromopyridin-3-amine Pd(OAc)₂, (±)-BINAP, Cs₂CO₃ 5-(Arylamino)-2-alkylisoindoline-1,3-dione 40-51% researchgate.net

This table presents data from analogous systems to illustrate the potential scope of cross-coupling reactions, as direct examples for this compound are not available.

Direct C-H arylation and alkylation have emerged as more atom-economical alternatives to traditional cross-coupling reactions, as they avoid the pre-functionalization of the coupling partner (e.g., formation of organometallic reagents). researchgate.net In this type of reaction, a C-H bond is activated and coupled directly with an aryl or alkyl halide. For this compound, the reverse reaction, where the C-Br bond is coupled with a C-H bond of another aromatic system, is more relevant. This is often referred to as a direct heteroarylation. Such methods have been successfully applied to various heterocycles, often requiring a palladium catalyst and a suitable ligand. nih.gov

Functionalization at Nitrogen and Carbon Positions

The N2 position of the pyridazinone ring is already functionalized with an isopropyl group. This alkyl group is generally stable under many reaction conditions but could potentially be cleaved under harsh acidic or oxidative conditions.

The carbon atoms at the C4 and C6 positions of the pyridazinone ring possess acidic protons that could potentially be removed by a strong base (e.g., lithium diisopropylamide, LDA) to generate a nucleophilic species. This carbanion could then react with various electrophiles, allowing for the introduction of substituents at these positions. However, the acidity of these protons and the regioselectivity of such a deprotonation would need to be determined experimentally, as competitive reactions or decomposition could occur.

Ring Transformation and Annulation Reactions

The pyridazinone ring system can participate in various ring transformation and annulation reactions. The conjugated diene system within the ring makes it a potential candidate for cycloaddition reactions. For example, pyridazines can undergo inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles, often leading to the expulsion of N₂ and the formation of a new benzene (B151609) ring.

Additionally, [3+2] annulation reactions, which are widely used for constructing five-membered aromatic heterocycles, could potentially be employed. These reactions involve the formal cycloaddition of a three-atom component and a two-atom component. While specific examples involving this compound are not reported, the inherent reactivity of the pyridazinone scaffold suggests that such transformations could be explored for the synthesis of novel fused heterocyclic systems.

Stereoselective Transformations

There is currently no available scientific literature that describes stereoselective transformations involving this compound. Research on the asymmetric synthesis or chiral derivatization of this specific compound has not been reported. Consequently, no data on enantioselective or diastereoselective reactions, including catalysts, conditions, or stereochemical outcomes (e.g., enantiomeric excess or diastereomeric ratio), can be provided.

Interactive Data Table: Stereoselective Reactions of this compound No data available

Investigation of Reaction Mechanisms and Kinetics

Detailed investigations into the reaction mechanisms and kinetic profiles of this compound are not documented in peer-reviewed literature. Studies elucidating the mechanistic pathways (e.g., nucleophilic aromatic substitution, transition-metal catalyzed cross-coupling) or quantifying the kinetic parameters (e.g., rate constants, activation energies) for reactions involving this compound have not been published. Therefore, a data table summarizing such findings cannot be constructed.

Interactive Data Table: Kinetic Data for Reactions of this compound No data available

Structure Activity Relationship Sar Studies of 5 Bromo 2 Isopropylpyridazin 3 2h One and Pyridazinone Derivatives

Design Principles for Modulating Biological Target Interactions

The design of novel pyridazinone derivatives is guided by several established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary strategy involves the modification of substituents at the N-2, C-4, C-5, and C-6 positions of the pyridazinone ring. nih.govresearchgate.net This approach allows for the exploration of the chemical space around the core scaffold to optimize interactions within a target's binding site. For instance, the introduction of specific functional groups can facilitate hydrogen bonding, hydrophobic interactions, or pi-stacking, thereby improving binding affinity. nih.govresearchgate.net

The pharmacophore of pyridazinone-based compounds often includes key features such as hydrophobic regions and hydrogen bond acceptors that are critical for molecular recognition. researchgate.net Another design strategy is the development of multi-target agents, where a single molecule is engineered to interact with multiple biological targets involved in a disease pathway. This approach has been applied to create pyridazinone-based anti-inflammatory drugs that inhibit several enzymes simultaneously. nih.gov Furthermore, the creation of fused heterocyclic systems, where the pyridazinone ring is part of a larger, more rigid tricyclic structure, has proven effective in generating potent and selective inhibitors for various targets. researchgate.netrsc.org

Influence of Isopropyl Group on Molecular Recognition

While specific SAR studies on the 2-isopropyl group of 5-bromo-2-isopropylpyridazin-3(2H)-one are not extensively detailed in the provided literature, the nature of the substituent at the N-2 position is known to be critical for determining the biological activity and selectivity of pyridazinone derivatives. This position is often a key point for modification to modulate interaction with specific biological targets.

Role of Bromine Substituent in Binding Affinity and Selectivity

The bromine substituent at the C-5 position of the pyridazinone ring plays a significant and context-dependent role in the molecule's interaction with biological targets. Halogen atoms like bromine can influence binding affinity and selectivity through several mechanisms, including steric effects, electronic modulation, and the formation of halogen bonds.

Impact of Pyridazinone Core Modifications on Mechanistic Biological Activity

Modifications to the pyridazinone core itself, such as altering its degree of saturation or fusing it with other ring systems, have a profound impact on biological activity. The pyridazinone scaffold has been identified as a highly ligand-efficient starting point for the development of inhibitors targeting the bromodomain and PHD finger-containing transcription factor (BPTF). nih.gov

The planarity of the core is a critical feature. Studies on PDE4B inhibitors revealed that the more planar pyridazinone scaffold allowed for superior interactions with the hydrophobic pocket of the enzyme's active site compared to the more flexible, non-planar 4,5-dihydropyridazinone structure. nih.gov This suggests that a rigid conformation can be advantageous for fitting into well-defined binding sites.

Furthermore, fusing the pyridazinone ring to other cyclic structures to create bi- or tricyclic systems is a widely used strategy to enhance potency and introduce selectivity. researchgate.net For example, researchgate.netnih.govrsc.orgtriazolo[4,3-b]pyridazine derivatives have been successfully developed as inhibitors of the BRD4 bromodomain. nih.gov Similarly, fused tricyclic aminopyridazine derivatives were identified as inhibitors for other bromodomains like SMARCA4 and SMARCA2. researchgate.net These core modifications fundamentally alter the shape, rigidity, and electronic properties of the molecule, enabling it to engage with different biological targets or to interact with a specific target in a novel manner.

Exploration of Substituent Effects on Biological Target Inhibition

The exploration of different substituents on the pyridazinone ring is fundamental to SAR studies, leading to the optimization of inhibitory activity against a wide array of biological targets.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Pyridazinone derivatives have been extensively investigated as anti-inflammatory agents, with many acting as selective inhibitors of COX-2. nih.govsemanticscholar.orgcu.edu.eg The substitution pattern on a phenyl ring attached at the C-6 position of the pyridazinone core is a crucial determinant of COX-2 inhibitory activity and selectivity. cu.edu.eg For potent and selective COX-2 inhibition, a common structural feature is the presence of a methanesulfonyl or sulfonamide group on a phenyl ring at the C-5 position. researchgate.netnih.gov In addition to COX inhibition, certain pyridazinone derivatives have been found to exhibit dual inhibitory activity against both COX-2 and 15-LOX, which can be advantageous for anti-inflammatory therapy. researchgate.net

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib10.40.05208 nih.gov
Indomethacin0.912.80.07 nih.gov
Pyridazine (B1198779) Derivative 7a10.40.05208 nih.gov
Pyridazine Derivative 7b12.60.06210 nih.gov

BPTF Bromodomain Inhibition

The pyridazinone scaffold serves as a robust starting point for developing potent and selective inhibitors of the BPTF bromodomain, a non-BET family member implicated in cancer. nih.gov The core ring system of these inhibitors typically establishes crucial pi-stacking interactions with a key phenylalanine residue (F3013) in the BPTF binding pocket. nih.gov Guided by structural biology, the development of pyridazinone-based BPTF inhibitors has yielded compounds with nanomolar potency and exceptional selectivity (>350-fold) over BET family bromodomains. pdbj.org The design of these inhibitors is often guided by interactions with an acidic triad (B1167595) within the binding pocket. pdbj.org

LigandBPTF SPR Kd (µM)Reference
Ligand 21.8 nih.gov
Ligand 31.5 nih.gov
Ligand 5>100 nih.gov
Ligand 80.18 nih.gov

While much of the research on pyridazinone derivatives has focused on enzyme inhibition, their interactions with various receptors have also been explored. A library of pyridazinone compounds was screened for activity as N-formyl peptide receptor (FPR) ligands, which are involved in modulating inflammatory responses in leukocytes. nih.govsemanticscholar.org Interestingly, this screening identified compounds that inhibited lipopolysaccharide (LPS)-induced inflammatory signaling, some of which were FPR agonists while others were not, indicating that their anti-inflammatory effects could be mediated through different pathways. nih.gov Other studies have reported the synthesis and evaluation of pyridazinone derivatives for their binding affinity towards α1- and α2-adrenergic receptors, as well as 5-HT1A serotoninergic receptors, highlighting the broad applicability of this scaffold in targeting G-protein coupled receptors. sarpublication.com

Rational Design of Derivatives for Enhanced Target Specificity

The rational design of derivatives of this compound and other pyridazinones is a crucial step in the development of new therapeutic agents with improved potency and selectivity for their intended biological targets. nih.gov This process relies on a deep understanding of the structure-activity relationships (SAR) and leverages computational tools to predict and refine the interactions between the ligand and the target protein. researchgate.netnih.gov The primary goal is to modify the chemical structure to optimize binding affinity for the desired target while minimizing off-target effects. researchgate.net

A key strategy in the rational design of pyridazinone derivatives involves the use of molecular docking and pharmacophore modeling. researchgate.netnih.govtandfonline.com These computational techniques allow researchers to visualize the binding mode of a ligand within the active site of a target protein. researchgate.net By identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, medicinal chemists can design new analogs with modifications that are predicted to enhance these interactions, thereby increasing binding affinity and specificity. mdpi.com

For instance, in the design of selective monoamine oxidase B (MAO-B) inhibitors based on the pyridazinone scaffold, docking studies revealed that specific residues within the active site, such as E84 and Y326, are crucial for selective inhibition. mdpi.com This knowledge guided the synthesis of derivatives with substituents that could favorably interact with these residues, leading to compounds with high potency and selectivity for MAO-B over MAO-A. mdpi.com

Structure-based drug design is another powerful approach. researchgate.net This method utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography, to design ligands that fit precisely into the binding site. researchgate.net An example of this is the design of pyridazinone-based inhibitors for the COX-2 enzyme, where the crystal structure of the target guided the design of ligands with improved binding conformations. researchgate.net

The following table illustrates a hypothetical rational design strategy for enhancing the target specificity of a pyridazinone derivative, based on common approaches in the field.

Table 1: Hypothetical Rational Design Strategy for a Pyridazinone Derivative

Modification PositionRationale for ModificationPredicted Outcome
C5-Position (Bromo group) The bromine atom can be replaced with other halogens (Cl, F) or with small alkyl or aryl groups to probe the size and electronic requirements of the binding pocket.Altered hydrophobic and electronic interactions, potentially leading to improved selectivity.
N2-Position (Isopropyl group) The isopropyl group can be substituted with other alkyl or cycloalkyl groups of varying sizes to explore the hydrophobic pocket of the target's active site.Optimized van der Waals interactions, potentially enhancing binding affinity.
C4 and C6-Positions Introduction of various substituents (e.g., morpholino, piperazinyl groups) can introduce new interaction points, such as hydrogen bond donors or acceptors. nih.govFormation of additional hydrogen bonds with the target protein, leading to increased potency and specificity.

Furthermore, the concept of "repurposing" existing pyridazinone-based compounds through computational screening can identify new potential targets for a series of molecules. nih.govtandfonline.comfigshare.com By screening a library of pyridazinone analogs against various biological targets, researchers can uncover unexpected activities and then use rational design to optimize the compounds for these newly identified targets. nih.gov For example, a series of pyridazinone-based molecules originally designed as formyl peptide receptor (FPR) ligands were computationally repurposed and found to be potential binders for aspartate aminotransferase. nih.gov

The table below presents data on the inhibitory activities of rationally designed pyridazinone derivatives against MAO-B, demonstrating the impact of specific structural modifications on target specificity.

Table 2: Inhibitory Activities and Selectivity of Designed Pyridazinone Derivatives against MAO-B

CompoundR-Group at C6MAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B)
TR2 4-(3,4-dichlorophenyl)piperazin-1-yl0.27> 23> 84.96
TR16 4-(p-chlorophenyl)piperazin-1-yl0.17> 40> 235.29

Data sourced from a study on the development of selective MAO-B inhibitors. mdpi.com

This data clearly shows that specific substitutions, such as the para-chloro substituent in TR16, significantly increase the inhibitory activity and selectivity for MAO-B. mdpi.com Such findings are invaluable for guiding further iterations of rational drug design to develop even more specific and effective therapeutic agents based on the pyridazinone scaffold.

Mechanistic Studies of Biological Target Interactions

Molecular Docking and Ligand-Protein Interaction Analysis

There are no publicly available molecular docking or ligand-protein interaction analysis studies specifically for 5-bromo-2-isopropylpyridazin-3(2H)-one. Consequently, information regarding its binding to specific protein targets is not available.

Due to the absence of molecular docking studies for this compound, there is no information available to identify the binding pockets or key amino acid residues that may be involved in its interaction with any biological target.

Information regarding the specific binding modes and any potential conformational changes induced in biological targets upon binding of this compound is not available in the scientific literature.

In Vitro Biochemical Assays for Target Activity

No specific in vitro biochemical assay data for this compound has been reported in the accessible scientific literature. Therefore, its activity on specific enzymes or receptors has not been publicly characterized.

There are no published studies detailing the enzyme inhibition kinetics of this compound. As such, data on its inhibitory mechanisms, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor against any enzyme, is not available.

No receptor occupancy studies for this compound have been documented in the scientific literature. Consequently, there is no data available on its affinity and binding to any specific receptors.

Pharmacophore Modeling and Virtual Screening Applications

There are no published pharmacophore models that have been developed based on the structure of this compound. Furthermore, there are no reports of this compound being used as a query or hit in any virtual screening campaigns.

An article focusing on the requested mechanistic studies of "this compound" cannot be generated. A thorough review of available scientific literature has revealed no specific research or data pertaining to the ligand efficiency, lipophilicity considerations, or protein-ligand complex stability of this particular compound.

The provided outline requires detailed research findings and data tables for the following sections:

Protein-Ligand Complex Stability Investigations

Searches for this information have yielded no publications that have studied, characterized, or synthesized "this compound" in a context that would provide the necessary data to populate these sections accurately and scientifically. General information on pyridazinone derivatives exists, but it does not offer the specific quantitative data (such as binding affinities, LogP values, or stability metrics) required for a focused and detailed analysis of the designated molecule.

Therefore, without any primary or secondary research sources available for "this compound," it is not possible to create a scientifically accurate and informative article that adheres to the strict requirements of the user's request.

Advanced Applications in Molecular Probe Development

Synthesis of Labeled Derivatives for Mechanistic Studies

To investigate the mechanism of action, metabolic fate, or distribution of a bioactive compound, researchers often rely on isotopically labeled derivatives. Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into a molecule, rendering it detectable by techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. symeres.comacs.org This labeling allows for the precise tracking of the compound and its metabolites within a biological system. acs.org

For a molecule like 5-bromo-2-isopropylpyridazin-3(2H)-one, isotopic labels could be introduced in several ways:

Deuterium Labeling : The isopropyl group is a potential site for deuterium incorporation. Replacing hydrogen atoms with deuterium can also be used to study the kinetic isotope effect, which can provide insights into reaction mechanisms. symeres.com

Carbon-13 Labeling : The pyridazinone ring or the isopropyl group could be synthesized using starting materials enriched with ¹³C.

Nitrogen-15 Labeling : The pyridazinone ring's nitrogen atoms could be labeled using ¹⁵N-enriched precursors during synthesis.

These labeled compounds are invaluable for a range of mechanistic studies, including drug metabolism and pharmacokinetic (DMPK) research. symeres.com The ability to distinguish the compound from its endogenous counterparts is a key advantage of this approach. researchgate.net

Table 1: Potential Isotopically Labeled Derivatives of this compound and Their Applications (This table is illustrative and based on general principles of isotopic labeling, as specific examples for this compound are not available in the provided search results.)

Labeled DerivativeIsotopePotential ApplicationAnalytical Technique
5-bromo-2-(isopropyl-d7)-pyridazin-3(2H)-one²HStudying metabolic pathways and the kinetic isotope effect.Mass Spectrometry
5-bromo-2-isopropyl-[4,5-¹³C₂]-pyridazin-3(2H)-one¹³CElucidating metabolic transformations and identifying metabolites.NMR, Mass Spectrometry
5-bromo-2-isopropyl-[1,2-¹⁵N₂]-pyridazin-3(2H)-one¹⁵NTracing the compound's fate in biological systems and studying interactions with nitrogen-containing biomolecules.NMR, Mass Spectrometry

Development of Affinity Probes

Affinity-based probes are essential tools for identifying the molecular targets of bioactive compounds. rsc.orgnih.gov These probes are typically designed by modifying the parent compound to include a reactive or reporter group, while retaining its binding affinity for the target protein. researchgate.net Affinity-based probes can help to uncover both on- and off-targets of a compound within a complex cellular environment. rsc.orgresearchgate.net

An affinity probe derived from this compound could be designed by introducing a linker at a position that does not interfere with its putative biological activity. This linker could then be attached to a reporter tag (like biotin (B1667282) or a fluorophore) or a photoreactive group (like a diazirine or an aryl azide) for covalent capture of the target protein. researchgate.net

The general workflow for using an affinity-based probe involves:

Incubating the probe with a cell lysate or in live cells.

Allowing the probe to bind to its target protein(s).

For probes with a photoreactive group, UV irradiation is used to form a covalent bond with the target. rsc.orgresearchgate.net

The probe-protein complex is then enriched and isolated, often using the reporter tag (e.g., streptavidin beads for a biotin tag). nih.gov

The captured proteins are identified using techniques like mass spectrometry.

This approach has the potential to reveal the direct cellular binding partners of a compound, providing critical insights into its mechanism of action. nih.gov

Application as Building Blocks for Complex Molecular Architectures

Heterocyclic compounds are fundamental building blocks in organic synthesis, particularly in the construction of pharmaceuticals and other biologically active molecules. sigmaaldrich.com The pyridazinone core, with its multiple sites for functionalization, serves as a versatile scaffold for creating more complex molecular architectures. frontiersin.orgnih.gov

The structure of this compound offers several handles for chemical modification:

The bromine atom at the C5 position is a prime site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the introduction of a wide variety of substituents.

The C4 and C6 positions of the pyridazinone ring could potentially be functionalized.

The N2-isopropyl group could be replaced with other alkyl or aryl groups to explore structure-activity relationships.

By leveraging these reactive sites, this compound can be used as a starting material to synthesize libraries of more elaborate compounds with potentially novel biological activities. This modular approach is a cornerstone of modern drug discovery and chemical biology. rsc.org

Table 2: Potential Reactions for Elaborating the this compound Scaffold (This table is illustrative and based on common synthetic transformations of similar heterocyclic systems, as specific examples for this compound are not available in the provided search results.)

Reaction TypeReagent/Catalyst ExamplePotential Modification
Suzuki CouplingAryl boronic acid, Pd catalystIntroduction of an aryl or heteroaryl group at the C5 position.
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystIntroduction of an alkynyl group at the C5 position.
Buchwald-Hartwig AminationAmine, Pd catalystIntroduction of an amino group at the C5 position.
N-Dealkylation/N-Alkylation-Modification of the substituent at the N2 position.

Contributions to Chemical Biology Tools

Small molecules are indispensable tools in chemical biology, used to perturb and study biological processes in a controlled manner. nih.govnih.gov The development of novel chemical probes with unique biological activities is crucial for advancing our understanding of complex biological systems. nih.gov Pyridazinone derivatives have demonstrated a wide range of pharmacological activities, suggesting their potential as valuable chemical biology tools. sarpublication.comresearchgate.net

While the specific contributions of this compound to chemical biology are not yet established, its scaffold represents a starting point for the development of such tools. By systematically modifying its structure and evaluating the biological effects of the resulting analogs, it may be possible to develop potent and selective modulators of specific cellular pathways or proteins. aacrjournals.org

The ultimate goal is to create "chemical probes" that meet stringent criteria for potency, selectivity, and mechanism of action, enabling researchers to dissect cellular functions with high precision. aacrjournals.org The journey from a simple heterocyclic compound to a validated chemical probe is a challenging but rewarding endeavor at the interface of chemistry and biology. nih.gov

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Methodologies

The development of novel, efficient, and high-yield synthetic routes is a cornerstone of advancing pyridazinone research. Traditional methods are often being replaced by more sophisticated techniques that offer improved outcomes. Future research will likely focus on:

One-Pot Multistep Reactions: These reactions streamline the synthesis process by combining several steps into a single procedure, reducing time, resources, and waste. nih.gov

Catalyst Innovation: The use of novel catalysts, such as silica (B1680970) tungstic acid, is being explored to facilitate reactions under milder, solvent-free conditions, leading to purer products and easier workup. rsc.org

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to better yields, higher purity, and enhanced safety, representing a significant step forward from traditional batch processing.

Table 1: Comparison of Synthetic Methodologies for Pyridazinone Derivatives
MethodologyDescriptionAdvantagesReferences
Conventional HeatingTraditional refluxing in organic solvents.Well-established procedures. ekb.eg
Microwave IrradiationUsing microwave energy to heat reactions rapidly and uniformly.Reduced reaction times, increased yields, cleaner reactions. ekb.egresearchgate.net
Grinding (Mechanochemistry)Solvent-free reaction conducted by grinding reactants together.Eco-friendly, reduced waste, high efficiency. ekb.egresearchgate.net
One-Pot Reactions in Green SolventsMulti-step synthesis in an environmentally friendly solvent like PEG-400 without isolating intermediates.Process simplification, reduced solvent use, easy product isolation. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For pyridazinone derivatives, these technologies offer powerful tools for predicting biological activity and designing novel compounds with desired properties. mdpi.comnih.gov

Future applications include:

De Novo Drug Design: Generative AI models can design entirely new pyridazinone structures optimized for specific biological targets and desired pharmacokinetic profiles. crimsonpublishers.com

Predictive Modeling: Deep learning algorithms can be trained on large datasets to predict the bioactivity, toxicity, and other properties of new pyridazinone candidates with increasing accuracy, reducing the need for extensive initial screening. mdpi.comrsc.orgnih.gov

Synthesis Planning: AI can predict viable synthetic routes for novel pyridazinone targets, identifying the most efficient and cost-effective pathways. nih.gov

Table 2: AI and ML in Pyridazinone Drug Discovery
AI/ML ApplicationDescriptionPotential ImpactReferences
Generative Adversarial Networks (GANs)Generates novel molecular structures with desired properties.Accelerates the discovery of new, patentable pyridazinone derivatives. crimsonpublishers.com
Deep Neural Networks (DNN)Predicts Quantitative Structure-Activity Relationships (QSAR) and ADMET properties.Improves the success rate of lead compounds by flagging potential issues early. mdpi.comnih.gov
Reinforcement LearningOptimizes molecules toward a specific property profile.Designs highly selective and potent compounds against specific targets. nih.gov
Computer-Aided Synthesis Planning (CASP)Uses ML to predict retrosynthetic pathways.Reduces the time and cost associated with synthesizing new compounds. nih.gov

Mechanistic Studies on Novel Biological Targets

While pyridazinone derivatives are known to interact with a range of biological targets, the precise mechanisms of action are often not fully understood. benthamdirect.comresearchgate.net Future research will focus on elucidating these mechanisms and identifying novel targets to expand their therapeutic applications. The versatility of the pyridazinone scaffold allows it to inhibit various enzymes and receptors involved in diseases like cancer and inflammation. tandfonline.comresearchgate.netnih.gov

Key research avenues include:

Target Identification: Utilizing chemoproteomics and other advanced techniques to identify new protein targets for existing and novel pyridazinone compounds.

Enzyme Inhibition Kinetics: Detailed studies to understand how pyridazinone derivatives inhibit specific enzymes, such as VEGFR-2, c-Met kinase, or various phosphodiesterases (PDEs). nih.govrsc.orgnih.govresearchgate.net

Pathway Analysis: Investigating how these compounds modulate cellular signaling pathways to exert their therapeutic effects, including effects on apoptosis and the cell cycle. rsc.orgnih.gov

Table 3: Known Biological Targets of Pyridazinone Derivatives
TargetTherapeutic AreaReferences
VEGFR-2Cancer (Anti-angiogenesis) nih.govrsc.orgnih.gov
c-Met KinaseCancer researchgate.netresearchgate.net
Fibroblast Growth Factor Receptor 1 (FGFR1)Cancer tandfonline.comnih.gov
Phosphodiesterase 4 (PDE4)Inflammatory Diseases (e.g., COPD) nih.gov
Cyclooxygenase-2 (COX-2)Inflammation and Pain nih.govnih.gov
Monoamine Oxidase B (MAO-B)Neurological Disorders nih.govmdpi.com

Development of Advanced Computational Models

Computational chemistry is an indispensable tool for modern drug design. For pyridazinone research, advanced computational models provide deep insights into the interactions between ligands and their biological targets, guiding the design of more potent and selective inhibitors.

Future directions in this area involve:

3D-QSAR and Pharmacophore Modeling: Developing highly predictive three-dimensional quantitative structure-activity relationship (3D-QSAR) models to understand the structural requirements for bioactivity. tandfonline.comnih.govyoutube.com These models help in designing new molecules with enhanced potency.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic understanding of binding stability and conformational changes. nih.govresearchgate.net

Free Energy Calculations: Employing methods like MM/PBSA and MM/GBSA to more accurately predict the binding affinities of newly designed pyridazinone derivatives to their targets. tandfonline.comresearchgate.net

Table 4: Advanced Computational Techniques in Pyridazinone Research
TechniquePurposeKey Insights ProvidedReferences
Molecular DockingPredicts the preferred binding orientation of a ligand to its target.Identifies key binding interactions (e.g., hydrogen bonds, hydrophobic interactions). rsc.orgtandfonline.comnih.gov
3D-QSAR (CoMFA/CoMSIA)Relates the 3D properties of molecules to their biological activity.Generates contour maps indicating where steric/electrostatic modifications would improve activity. tandfonline.comnih.govresearchgate.net
Molecular Dynamics (MD) SimulationSimulates the movement of atoms and molecules over time.Assesses the stability of the ligand-protein complex and identifies key conformational changes. nih.govresearchgate.net
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups required for activity.Provides a template for virtual screening and designing new scaffolds. youtube.com

Sustainable and Eco-Friendly Synthesis of Pyridazinone Derivatives

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact. Future research into the synthesis of 5-bromo-2-isopropylpyridazin-3(2H)-one and related compounds will prioritize sustainable practices. researchgate.net

Key areas of development include:

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.net

Catalysis: Using recyclable and non-toxic catalysts to improve reaction efficiency and reduce waste. rsc.org

Energy Efficiency: Employing methods like microwave synthesis or mechanochemistry (grinding) that reduce energy consumption compared to conventional heating. ekb.egresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

The adoption of these green chemistry principles not only reduces the environmental footprint but can also lead to more efficient and cost-effective production of pyridazinone-based active pharmaceutical ingredients. ekb.egresearchgate.net

Conclusion

Summary of Key Academic Contributions and Findings

A comprehensive search of scientific databases yields no specific academic papers detailing the synthesis, characterization, or application of 5-bromo-2-isopropylpyridazin-3(2H)-one. While the broader class of pyridazin-3(2H)-ones is a subject of considerable interest in medicinal and agricultural chemistry, this particular isopropyl-substituted bromo-pyridazinone has not been the primary subject of any published studies.

General findings on related pyridazinone derivatives show a wide range of biological activities, including but not limited to:

Anticancer Properties : Certain pyridazinone-based guanidine (B92328) derivatives have been investigated as potential DNA minor groove binders with antiproliferative activity against various cancer cell lines. nih.gov

Anti-inflammatory and Analgesic Effects : Studies on other series of 3(2H)-pyridazinone derivatives have demonstrated significant antinociceptive and anti-inflammatory activities, in some cases more potent than reference drugs like aspirin. nih.govscispace.com

Cardiovascular Applications : The pyridazinone scaffold is present in several cardiovascular drugs, highlighting its importance in this therapeutic area. scholarsresearchlibrary.com

Antimicrobial Activity : Various substituted pyridazinones have been synthesized and screened for their effectiveness against pathogenic bacteria and fungi. scispace.commdpi.com

While these findings for related compounds are significant, it is crucial to note that direct extrapolation of these activities to this compound is speculative without dedicated experimental evidence. The specific combination of the bromo-, isopropyl-, and pyridazinone moieties will undoubtedly influence its chemical and biological properties in ways that are currently unknown.

Interactive Data Table: Biological Activities of the Broader Pyridazinone Class

Activity Type Example Derivative Class Key Findings Reference
AnticancerPyridazin-3(2H)-one-based guanidinesWeak DNA binding but reasonable inhibition of cancer cell viability. nih.gov
Analgesic6-substituted-3(2H)-pyridazinonesSome derivatives showed higher potency than aspirin. nih.govscispace.com
Anti-inflammatoryIsoxazolo[4,5-d]pyridazin-4(5H)-onesInhibition of COX-1/COX-2 and 5-LOX enzymes. scispace.com
Antimicrobial2,6-disubstituted-3(2H)-pyridazinonesActivity against various pathogenic bacterial and fungal strains. scispace.commdpi.com
CardiovascularGeneral PyridazinonesCore scaffold in drugs like Levosimendan and Pimobendan. scholarsresearchlibrary.com

Remaining Challenges and Open Questions

The primary and most significant challenge concerning this compound is the fundamental lack of research. This presents a number of open questions for the scientific community:

Optimized Synthesis and Reactivity: While general methods for pyridazinone synthesis exist, no specific, optimized synthesis for this compound has been published. Its reactivity, particularly the potential for nucleophilic substitution at the bromine-bearing carbon or reactions involving the pyridazinone ring, remains unexplored.

Spectroscopic and Structural Characterization: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction studies are absent from the literature. Such data are foundational for confirming its structure and understanding its electronic and conformational properties.

Biological Activity Profile: The most compelling open question is whether this compound possesses any of the biological activities observed in its chemical relatives. A systematic screening against a panel of biological targets (e.g., kinases, microbial enzymes, receptors) is a critical next step.

Structure-Activity Relationships (SAR): Without data on the subject compound, it is impossible to place it within the broader structure-activity relationships of pyridazinone derivatives. Understanding how the combination of the C5-bromo and N2-isopropyl groups modulates biological activity is a key area for future research.

Broader Implications for Heterocyclic Chemistry and Molecular Sciences

The case of this compound serves as a salient reminder that even within well-studied families of heterocyclic compounds, specific substitution patterns can be overlooked. The implications of this are twofold.

First, it highlights a clear opportunity for discovery. This compound represents low-hanging fruit for synthetic and medicinal chemists. Its straightforward structure suggests it could be readily synthesized and screened, potentially leading to the discovery of novel biological activities. The pyridazinone core is a "privileged scaffold" in medicinal chemistry, and the exploration of its understudied derivatives is a valid and potentially fruitful research strategy.

Second, it underscores the importance of systematic exploration in chemical space. The focus of research often follows established trends, leaving gaps in our collective knowledge. The study of seemingly simple, un-investigated molecules like this compound could provide surprising results and open new avenues of inquiry in heterocyclic chemistry. Its role as a potential building block for more complex molecules is also an area ripe for investigation. The journey from a catalog chemical to a well-understood molecule with defined properties and potential applications is a fundamental process in the molecular sciences, and for this compound, that journey has yet to begin.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-bromo-2-isopropylpyridazin-3(2H)-one, and how can they be methodologically characterized?

  • Answer: Critical properties include molecular weight (204.02 g/mol; inferred from related compounds), solubility (polar aprotic solvents), and stability (sensitive to light/moisture). Characterization involves:

  • HPLC/GC-MS for purity assessment (>95% by GC, as per similar brominated pyridazinones ).
  • NMR spectroscopy (1H/13C) to confirm substituent positions (e.g., bromine and isopropyl groups), referencing splitting patterns observed in analogous compounds like 2-(2-bromobenzyl)pyridazinones .
  • IR spectroscopy to identify carbonyl (C=O) and C-Br stretches (e.g., 1674 cm⁻¹ for carbonyl in related structures ).

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Answer: Key strategies include:

  • Substrate pre-functionalization : Introduce bromine early via electrophilic substitution (e.g., using NBS in DMF ).
  • Catalytic conditions : Explore transition metal-free cascades (e.g., t-BuOK-mediated cyclization, as in isoquinolinone synthesis ).
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while inert atmospheres mitigate decomposition .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Answer: A multi-technique approach is recommended:

  • X-ray crystallography for unambiguous confirmation (as used for benzimidazolinone derivatives ).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., pyridazinone ring protons ).
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₈H₁₀BrN₂O⁺ ).

Advanced Research Questions

Q. How can researchers address inconsistencies in reported synthetic yields for this compound derivatives?

  • Answer: Contradictions often arise from:

  • Reaction temperature : Higher temps (e.g., 80°C vs. RT) may accelerate side reactions (e.g., dehalogenation ).
  • Purification methods : Column chromatography vs. recrystallization can affect isolated yields (e.g., 74% vs. 60% in analogous compounds ).
  • Validation : Replicate conditions using standardized reagents (≥97% purity ) and report deviations via statistical analysis .

Q. What strategies mitigate the compound’s instability during long-term storage or reaction handling?

  • Answer: Stability challenges include hydrolytic cleavage of the pyridazinone ring and bromine displacement. Mitigation involves:

  • Storage : Under argon at –20°C, with desiccants (data from brominated pyridinones ).
  • In situ generation : Use protected precursors (e.g., silyl ethers) during multi-step syntheses .

Q. How can computational modeling predict regioselectivity in further functionalization (e.g., Suzuki coupling) of this compound?

  • Answer:

  • DFT calculations : Map electron density to identify reactive sites (e.g., C-5 bromine as a leaving group ).
  • Docking studies : Assess steric effects of the isopropyl group on cross-coupling efficiency (modeled after benzoxadiazole systems ).

Q. What advanced analytical methods resolve ambiguities in characterizing degradation products of this compound?

  • Answer:

  • LC-HRMS/MS : Track bromine loss or hydroxylation (common in pyridazinone degradation ).
  • In situ IR monitoring : Detect intermediate tautomers or hydrolyzed byproducts .

Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic substitution reactions?

  • Answer:

  • Polar aprotic solvents (e.g., DMF): Stabilize transition states in SNAr reactions (e.g., with amines ).
  • Protic solvents (e.g., MeOH): May protonate the pyridazinone carbonyl, reducing electrophilicity at C-5 .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate synthetic protocols using orthogonal techniques (e.g., NMR vs. X-ray ).
  • Experimental Design : Prioritize DoE (Design of Experiments) to isolate variables affecting yield/stability .
  • Safety Compliance : Adopt GHS guidelines for handling brominated compounds (e.g., PPE, ventilation ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.